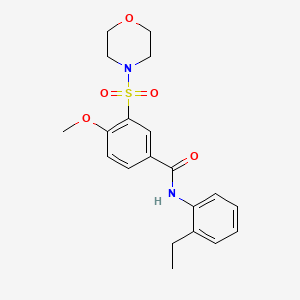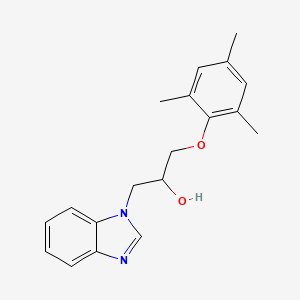
1-(1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol, commonly known as BIMP, is a chemical compound that has gained significant attention in the field of scientific research. BIMP is a white crystalline powder that is soluble in organic solvents. It is a potent inhibitor of protein kinases, making it an essential tool in the study of cellular signaling pathways.
作用机制
BIMP works by binding to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition results in the disruption of cellular signaling pathways, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
BIMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. Additionally, BIMP has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the main advantages of BIMP is its potency as a protein kinase inhibitor. This potency allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. Additionally, BIMP has a high degree of selectivity for protein kinases, reducing the risk of off-target effects.
One limitation of BIMP is its solubility in organic solvents. This solubility can make it difficult to use in aqueous-based experiments. Additionally, BIMP has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the use of BIMP in scientific research. One potential area of research is the study of the role of protein kinases in cancer. BIMP has been shown to have anti-tumor properties, making it a promising tool for the development of new cancer treatments.
Another potential area of research is the study of the immune system. BIMP has been shown to modulate the immune response, making it a potential tool for the development of new immunotherapies.
Conclusion:
In conclusion, BIMP is a potent inhibitor of protein kinases that has gained significant attention in the field of scientific research. Its ability to inhibit a wide range of protein kinases makes it an essential tool in the study of cellular signaling pathways. While it has some limitations, its potential for use in the development of new cancer treatments and immunotherapies makes it a promising area of research for the future.
合成方法
The synthesis of BIMP involves the reaction of 1H-benzimidazole with mesityl oxide and 2-propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified by recrystallization.
科学研究应用
BIMP has been widely used in scientific research as a tool to study the role of protein kinases in cellular signaling pathways. It has been shown to inhibit the activity of a wide range of protein kinases, including Akt, PKA, and PKC. This inhibition allows researchers to study the downstream effects of these signaling pathways.
属性
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-8-14(2)19(15(3)9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMGBSAPPGHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2C=NC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-ethoxy-6-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105721.png)
![N-(3-chlorophenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}urea](/img/structure/B5105725.png)
![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5105744.png)
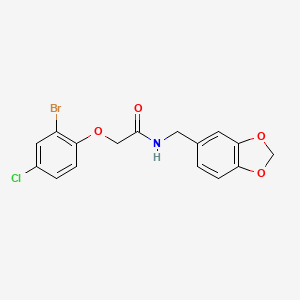
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)
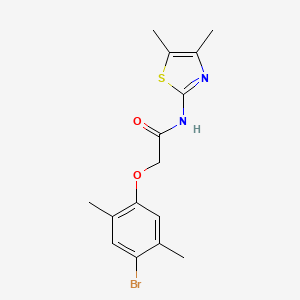

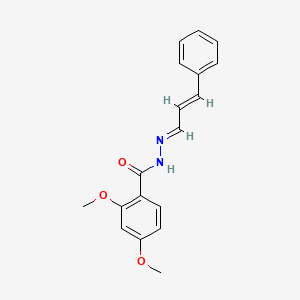


![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)
